Stroke Protection: Quantitative Reduction in Apoptosis and Cellular Stress vs. Positive Control
In a head-to-head in vitro stroke model (PC12 cells subjected to oxygen-glucose deprivation/reoxygenation, OGD/R), Iristectorin B demonstrated dose-dependent neuroprotective efficacy. At 25 µg/mL, it reduced the apoptosis rate to 7.77%, comparable to the positive control edaravone (6.35%), and significantly decreased Ca2+, reactive oxygen species (ROS), and lactate dehydrogenase (LDH) levels [1].
| Evidence Dimension | Apoptosis Rate (Annexin V/PI Staining) |
|---|---|
| Target Compound Data | Iristectorin B 25 µg/mL: 7.77% apoptotic cells |
| Comparator Or Baseline | Edaravone (Positive Control): 6.35% apoptotic cells; Model Group: 22.17% apoptotic cells |
| Quantified Difference | Iristectorin B reduced apoptosis by 14.4 percentage points vs. model group (absolute difference); efficacy difference vs. edaravone: 1.42 percentage points |
| Conditions | PC12 cells, oxygen-glucose deprivation/reoxygenation (OGD/R) injury model, 25 µg/mL concentration |
Why This Matters
This provides a direct, quantifiable benchmark against a clinically used stroke therapeutic (edaravone), establishing Iristectorin B's potency for stroke research applications.
- [1] Zheng M, Zhou M, Lu T, Lu Y, Qin P, Liu C. TMT and PRM Based Quantitative Proteomics to Explore the Protective Role and Mechanism of Iristectorin B in Stroke. Int J Mol Sci. 2023 Oct 15;24(20):15195. doi: 10.3390/ijms242015195. PMID: 37894877; PMCID: PMC10607092. View Source
